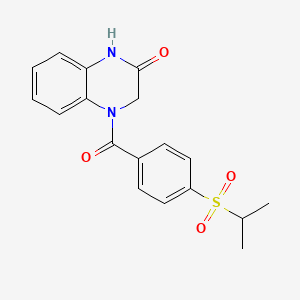

4-(4-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

4-(4-propan-2-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-12(2)25(23,24)14-9-7-13(8-10-14)18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-10,12H,11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUGNDFEFJVMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.

Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Sulfonylation: The isopropylsulfonyl group can be introduced by reacting the benzoyl derivative with isopropylsulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

Research indicates that compounds similar to 4-(4-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one exhibit significant biological activities, including:

- Antiviral Properties : Dihydroquinoxaline derivatives have shown effectiveness against various viral strains. For instance, compounds in this class have been reported to inhibit HIV-1 protease and exhibit antiviral activity comparable to standard treatments like ribavirin .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by acting as antagonists of the Bradykinin B1 receptor, which plays a crucial role in pain and inflammation pathways .

- Antifungal Activity : Preliminary studies suggest that certain dihydroquinoxaline compounds possess antifungal activity against a range of fungal pathogens, indicating their potential as lead compounds for antifungal drug development .

Case Studies

Several case studies highlight the practical applications of this compound:

- Antiviral Research :

- Anti-inflammatory Mechanisms :

- Antifungal Screening :

Mechanism of Action

The mechanism of action of 4-(4-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The 3,4-dihydroquinoxalin-2(1H)-one core is highly versatile, allowing diverse substitutions that modulate activity. Key analogues include:

Key Observations :

- Electron-Withdrawing Groups : The target compound’s isopropylsulfonyl group may enhance binding to hydrophobic pockets in proteins (e.g., tubulin) compared to electron-donating groups like methoxy in 19a .

- Heterocyclic Substitutions : Thiophene (27a) and quinazoline (6a) substituents improve antitumor potency, with 6a exhibiting GI50 values of 0.53–2.01 nM .

Antitumor Activity:

- Target Compound : Expected to act as a tumor-vascular disrupting agent (tumor-VDA) via tubulin binding, similar to compound 2 ().

- 6a () : GI50 = 0.53–2.01 nM; induces G2/M phase arrest, comparable to CA-4 .

- 19a () : Binds BRD4 bromodomain (IC50 = 12 nM) via hydrophobic and hydrogen-bonding interactions .

Antibacterial Activity:

Physicochemical and Druglike Properties

Key Trends :

- The isopropylsulfonyl group likely increases hydrophobicity (higher LogP) compared to cyano (6l) or methoxy (19a) substituents.

- Higher melting points correlate with polar substituents (e.g., cyano in 6l) .

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Chlorine (6a) and sulfonyl (target) enhance antitumor potency by stabilizing ligand-target interactions .

Heterocyclic Rings : Quinazoline (6a) and thiophene (27a) improve activity over simpler aryl groups .

Hydrogen-Bond Acceptors: The lactam ring in 3,4-dihydroquinoxalin-2(1H)-one is critical for tubulin binding .

Biological Activity

The compound 4-(4-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a member of the quinoxaline family, which has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Antiviral Activity

Recent studies have highlighted the antiviral properties of quinoxaline derivatives. For instance, compounds with similar structures have shown efficacy against various viral strains. The IC50 values for related compounds suggest that modifications in the benzoyl and sulfonyl groups can significantly enhance antiviral activity.

In one study, a derivative demonstrated an IC50 value of 1.1 µM against delavirdine-resistant HIV strains, indicating a strong potential for therapeutic applications in treating resistant viral infections .

Anticancer Activity

Quinoxaline derivatives are also being investigated for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted. In vitro studies have reported that quinoxaline derivatives can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell cycle progression.

A comparative analysis of various derivatives revealed that those with an isopropylsulfonyl group exhibited enhanced cytotoxicity against human cancer cell lines, with some achieving an EC50 value as low as 5 µM .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Kinases : The compound appears to inhibit key kinases involved in cell signaling pathways that promote cancer cell survival and proliferation.

- Induction of Apoptosis : Studies suggest that it may activate apoptotic pathways in cancer cells, leading to increased cell death.

- Antiviral Mechanisms : The antiviral activity may be attributed to interference with viral replication processes or direct inhibition of viral enzymes.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- A study on a related quinoxaline derivative showed a significant reduction in tumor growth in xenograft models when administered at doses correlating with observed in vitro activity .

- Another investigation focused on the compound's ability to reduce viral load in infected cell cultures, demonstrating a potent antiviral effect comparable to established antiviral agents .

Data Summary

Q & A

Q. What are the established synthetic routes for 4-(4-(isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one, and what critical reaction parameters influence yield?

Methodological Answer: The synthesis typically involves coupling the isopropylsulfonylbenzoyl moiety to the dihydroquinoxalinone core. Key steps include nucleophilic substitution or condensation reactions under anhydrous conditions. For example, in analogous compounds, refluxing in tetrahydrofuran (THF) or dichloromethane with coupling agents like DCC (dicyclohexylcarbodiimide) is common. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization is critical for isolating high-purity products. Reaction temperature, solvent polarity, and stoichiometric ratios of reactants significantly affect yields, as seen in derivatives with yields ranging from 23% to 93% depending on substituent reactivity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is required:

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and confirm the absence of tautomeric forms.

- IR spectroscopy to identify functional groups like sulfonyl (S=O stretches at ~1150–1350 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹).

- High-resolution mass spectrometry (HRMS) to validate molecular formula.

- HPLC or TLC for purity assessment. Crystallography (single-crystal X-ray) can resolve stereochemical ambiguities, as demonstrated for structurally related quinoxalinones .

Advanced Research Questions

Q. How can structural characterization resolve contradictions in reported synthetic yields for dihydroquinoxalinone derivatives?

Methodological Answer: Discrepancies in yields (e.g., 23% vs. 93% in similar compounds) may arise from steric hindrance, competing side reactions, or impurities. Systematic analysis includes:

- Reaction monitoring (TLC or in-situ IR) to identify intermediates or byproducts.

- Crystallographic studies to confirm regioselectivity and rule out polymorphic variations affecting reactivity .

- Computational modeling (DFT) to predict favorable reaction pathways. Optimizing solvent polarity (e.g., switching from THF to DMF) or using catalysts (e.g., DMAP) can mitigate low yields .

Q. What experimental designs are effective for evaluating the environmental stability and degradation pathways of sulfonyl-containing heterocycles like this compound?

Methodological Answer: Environmental fate studies should follow protocols such as those in Project INCHEMBIOL:

- Hydrolysis/photolysis assays : Expose the compound to UV light (λ = 254–365 nm) and varying pH buffers (pH 3–9) to track degradation products via LC-MS.

- Soil/water partitioning experiments : Use OECD 106 guidelines to measure log Kow and assess bioaccumulation potential.

- Microcosm studies : Incubate with environmental matrices (e.g., river water, activated sludge) to identify biotic/abiotic transformation products .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of derivatives with modified substituents?

Methodological Answer:

- Systematic substituent variation : Replace the isopropylsulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on target binding.

- In vitro bioassays : Test derivatives against disease-relevant targets (e.g., Mycobacterium tuberculosis enzymes) using enzyme inhibition assays (IC₅₀ determination).

- Molecular docking : Correlate activity data with computational binding affinities to prioritize synthetic targets. For example, thiophene or furan substitutions in analogous compounds showed enhanced activity, guiding SAR refinement .

Q. What strategies address challenges in crystallizing sulfonamide-containing quinoxalinones for X-ray analysis?

Methodological Answer:

- Solvent screening : Use mixed solvents (e.g., ethanol/water, DMSO/ethyl acetate) to improve crystal growth.

- Temperature gradients : Slow cooling from reflux to room temperature promotes ordered crystal lattice formation.

- Derivatization : Introduce heavy atoms (e.g., bromine) via halogenation to enhance diffraction quality. Successful crystallization of a benzylsulfanyl analog required 2–3 weeks in ethyl acetate at 296 K .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results (e.g., yield disparities) by replicating reactions under controlled conditions and employing advanced characterization (e.g., HRMS for byproduct identification) .

- Experimental Reproducibility : Document reaction parameters (e.g., inert atmosphere, humidity control) rigorously, as moisture sensitivity is common in sulfonyl chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.